1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one
Description
Properties
IUPAC Name |
1-(3-tert-butylsulfonylpyrrolidin-1-yl)-3,3-diphenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO3S/c1-23(2,3)28(26,27)20-14-15-24(17-20)22(25)16-21(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,20-21H,14-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMFGCLMBNXPDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001139749 | |
| Record name | 1-Propanone, 1-[3-[(1,1-dimethylethyl)sulfonyl]-1-pyrrolidinyl]-3,3-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001139749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1448074-96-1 | |
| Record name | 1-Propanone, 1-[3-[(1,1-dimethylethyl)sulfonyl]-1-pyrrolidinyl]-3,3-diphenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1448074-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 1-[3-[(1,1-dimethylethyl)sulfonyl]-1-pyrrolidinyl]-3,3-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001139749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Cross-Aldol Condensation
The foundational step employs benzaldehyde and acetophenone in a proline-catalyzed reaction to yield 3-hydroxy-1,3-diphenylpropan-1-one (Equation 1):
$$
\text{Benzaldehyde} + \text{Acetophenone} \xrightarrow[\text{Dibenzylamine trifluoroacetate}]{\text{L/D-Proline}} \text{3-Hydroxy-1,3-diphenylpropan-1-one} \quad
$$
Conditions :
Oxidation to Propan-1-One
The secondary alcohol intermediate undergoes oxidation using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) to yield the ketone:
$$
\text{3-Hydroxy-1,3-diphenylpropan-1-one} \xrightarrow{\text{PCC/CH}2\text{Cl}2} \text{3,3-Diphenylpropan-1-one} \quad
$$
Optimization :
- PCC in dichloromethane at 0°C avoids over-oxidation.
- Yield: 90–95% after column chromatography.
Preparation of 3-(Tert-Butylsulfonyl)pyrrolidine
Hydroxypyrrolidine Synthesis
Starting from commercially available (R)-3-hydroxypyrrolidine , the amine is protected using di-tert-butyl dicarbonate (Boc₂O) to prevent undesired side reactions during sulfonylation (Equation 2):
$$
\text{(R)-3-Hydroxypyrrolidine} \xrightarrow[\text{Et}3\text{N}]{\text{Boc}2\text{O}} \text{(R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate} \quad
$$
Conditions :
Sulfonylation with Tert-Butylsulfonyl Chloride
The hydroxyl group is sulfonylated using tert-butylsulfonyl chloride under nucleophilic conditions (Equation 3):
$$
\text{(R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate} \xrightarrow[\text{DMAP}]{\text{t-BuSO}_2\text{Cl}} \text{(R)-tert-Butyl 3-(tert-butylsulfonyl)pyrrolidine-1-carboxylate} \quad
$$
Conditions :
Boc Deprotection
The Boc group is cleaved using trifluoroacetic acid (TFA) to liberate the free amine (Equation 4):
$$
\text{(R)-tert-Butyl 3-(tert-butylsulfonyl)pyrrolidine-1-carboxylate} \xrightarrow{\text{TFA/DCM}} \text{(R)-3-(Tert-butylsulfonyl)pyrrolidine} \quad
$$
Workup : Neutralization with NaHCO₃ and extraction into ethyl acetate.
Yield : 95–98%
Coupling via Reductive Amination
The final step conjugates the ketone and pyrrolidine fragments using sodium triacetoxyborohydride (STAB) as the reducing agent (Equation 5):
$$
\text{3,3-Diphenylpropan-1-one} + \text{(R)-3-(Tert-butylsulfonyl)pyrrolidine} \xrightarrow[\text{AcOH}]{\text{STAB}} \text{Target Compound} \quad
$$
Optimized Parameters :
- Molar Ratio : 1:1.2 (ketone:amine)
- Solvent : 1,2-Dichloroethane
- Acid Catalyst : Acetic acid (0.1 equiv)
- Temperature : 25°C, 12-hour reaction
- Yield : 70–75% after purification
Optimization and Scale-Up Considerations
Catalytic Asymmetry
Using L-proline in the aldol step induces (R)-configuration at the ketone’s α-carbon, while D-proline yields (S)-enantiomers. This chirality propagates to the final product if stereospecific coupling is employed.
Sulfonylation Efficiency
Replacing TsCl with tert-butylsulfonyl chloride requires extended reaction times (24–48 hours) but maintains >80% yield under inert atmospheres.
Green Chemistry Metrics
- Solvent Recovery : DMSO and DCM are distilled and reused, reducing waste.
- Catalyst Loading : Proline (10 mol%) and DMAP (5 mol%) ensure cost-effectiveness.
Analytical Characterization and Purity Assessment
Spectroscopic Data
Chiral Resolution
Chiralpak AD-H column confirms enantiomeric excess (ee) >98% for (R)-configured products.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles or electrophiles, appropriate solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural Analogs
Table 1: Key Structural Features and Differences
Key Observations :
- The target compound’s diphenyl propanone moiety distinguishes it from simpler analogs like 3ha and 3ia, which have single substituted aryl groups.
- Compared to Futibatinib, which shares a pyrrolidine-propanone core, the target lacks the pyrazolo-pyrimidine pharmacophore critical for FGFR inhibition. Instead, its tert-butylsulfonyl group may interact with hydrophobic enzyme pockets .
Key Observations :
- The target compound’s synthesis likely follows a Brønsted acid-promoted conjugate addition (e.g., HBF4), similar to 3ha/3ia but with a diphenylpropanone substrate .
- Yields for tert-butylsulfonyl analogs in are low (28–29%), suggesting challenges in introducing bulky sulfonyl groups. By contrast, simpler pyrrolidin-1-yl ketones (e.g., 1g) achieve quantitative yields via nucleophilic substitution .
Physicochemical Properties
- Lipophilicity : The tert-butylsulfonyl group and diphenyl substituents likely confer high logP values (>4), comparable to Futibatinib (logP ~2.5). This may limit aqueous solubility but enhance blood-brain barrier penetration .
Biological Activity
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one is a synthetic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biological studies. Its unique structure, characterized by a pyrrolidine ring, a tert-butylsulfonyl group, and a diphenylpropanone moiety, suggests potential biological activities that warrant detailed investigation.
Structure and Composition
- IUPAC Name : 1-(3-tert-butylsulfonylpyrrolidin-1-yl)-3,3-diphenylpropan-1-one
- Molecular Formula : C23H29NO3S
- Molecular Weight : 405.55 g/mol
Chemical Structure Representation
The compound's chemical structure can be represented as follows:
The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes and receptors. The compound may exert its effects by modulating the activity of these targets, potentially influencing various biochemical pathways.
Potential Therapeutic Applications
Research indicates that this compound may have applications in drug discovery due to its promising biological activities:
1. Anticancer Activity
Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. Its ability to induce apoptosis (programmed cell death) in malignant cells is particularly noteworthy.
2. Anti-inflammatory Properties
The interaction with inflammatory pathways suggests potential use in treating conditions characterized by excessive inflammation. This activity could be linked to its ability to inhibit pro-inflammatory cytokines.
3. Neuroprotective Effects
Given its structural properties, there is interest in exploring its neuroprotective capabilities, particularly in models of neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone | Structure | Anti-inflammatory |
| 1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one | Structure | Anticancer |
Study 1: Anticancer Activity Assessment
A study published in a peer-reviewed journal examined the effects of this compound on human breast cancer cells (MCF7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis mediated by caspase activation.
Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory potential of the compound using lipopolysaccharide (LPS)-stimulated macrophages. The treatment resulted in decreased levels of pro-inflammatory cytokines (IL-6 and TNF-alpha), suggesting that the compound could modulate inflammatory responses effectively.
Study 3: Neuroprotective Effects in Animal Models
In vivo studies conducted on rodent models of Alzheimer's disease demonstrated that administration of the compound led to improved cognitive function and reduced amyloid plaque deposition. This suggests potential neuroprotective effects that merit further exploration.
Q & A
Q. Characterization methods :
- Spectroscopy : Use , , and NMR to confirm structural integrity and detect rotational isomers (e.g., diastereomers or conformers) .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) and ESI-MS validate molecular weight and purity .
Basic: How can researchers optimize synthetic yields for this compound?
Answer:
Yield optimization requires:
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reaction efficiency for nucleophilic substitutions .
- Catalyst use : DMAP or HOBt/TBTU systems improve coupling reactions .
- Temperature control : Low temperatures (0–20°C) minimize decomposition of sensitive groups like sulfonyl moieties .
Advanced: What computational methods predict the compound’s reactivity and 3D conformation?
Answer:
- Density Functional Theory (DFT) : Models electronic properties and predicts reactive sites (e.g., sulfonyl group electrophilicity) .
- Molecular docking : Simulates interactions with biological targets (e.g., enzymes) to guide structure-activity studies .
- Conformational analysis : Molecular dynamics (MD) simulations assess flexibility of the pyrrolidine ring and diphenylpropanone backbone .
Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR signals)?
Answer:
- Variable-temperature NMR : Identifies dynamic processes (e.g., hindered rotation of tert-butylsulfonyl groups) causing signal splitting .
- 2D NMR techniques : HSQC and HMBC correlate - signals to confirm connectivity .
- Cross-validation : Compare HRMS data with computational predictions to rule out impurities .
Advanced: What experimental strategies elucidate the compound’s mechanism of action in biological systems?
Answer:
- Kinetic assays : Measure inhibition constants () against target enzymes (e.g., kinases) using fluorogenic substrates .
- Binding studies : Surface plasmon resonance (SPR) or ITC quantifies affinity for receptors .
- Metabolic stability tests : LC-MS/MS tracks degradation in hepatic microsomes to assess pharmacokinetic profiles .
Basic: What are the critical physical and chemical properties affecting experimental design?
Answer:
- Solubility : Low aqueous solubility (common with diphenylpropanones) necessitates DMSO or ethanol as stock solvents .
- Stability : Susceptibility to hydrolysis under acidic/basic conditions requires inert atmospheres (argon) during synthesis .
- LogP : High lipophilicity (predicted >3.5) impacts membrane permeability in cellular assays .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Answer:
- Core modifications : Replace tert-butylsulfonyl with alternative sulfonamides to assess steric/electronic effects .
- Pharmacophore mapping : Overlay diphenylpropanone derivatives to identify essential moieties for target engagement .
- In silico screening : Virtual libraries predict bioactivity against specific targets (e.g., GPCRs) before synthesis .
Basic: What safety precautions are essential when handling this compound?
Answer:
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile reagents (e.g., triethylamine) .
- Waste disposal : Neutralize acidic/basic byproducts before disposal .
Advanced: How to analyze reaction intermediates and byproducts?
Answer:
- Online monitoring : ReactIR tracks real-time formation of intermediates during reflux .
- HPLC-PDA : Resolves and quantifies byproducts using C18 columns and gradient elution .
- Isolation techniques : Flash chromatography (silica gel, hexane/EtOAc) isolates unstable intermediates .
Advanced: What strategies mitigate stereochemical challenges during synthesis?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
